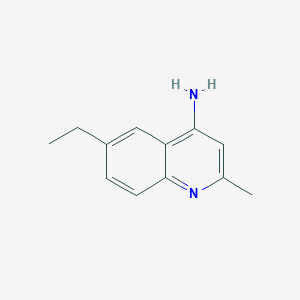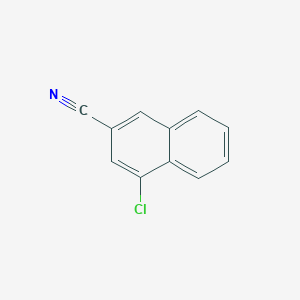
4-Amino-6-ethyl-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Amino-6-etil-2-metilquinolina es un compuesto orgánico aromático heterocíclico que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por su amplia gama de aplicaciones en química medicinal e industrial debido a sus propiedades químicas únicas. El compuesto tiene la fórmula molecular C₁₂H₁₄N₂ y un peso molecular de 186.25 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Amino-6-etil-2-metilquinolina se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de derivados de anilina con dietil etoximetilenmalonato, seguido de una serie de reacciones para formar el anillo de quinolina . Otro método incluye la condensación de p-nitroanilina con derivados de benzaldehído y fenilacetileno bajo atmósfera de aire, temperatura ambiente y agitación constante utilizando acetonitrilo anhidro como solvente .
Métodos de Producción Industrial
La producción industrial de derivados de quinolina a menudo emplea métodos verdes y sostenibles. Estos incluyen síntesis asistida por microondas, reacciones sin solventes y el uso de catalizadores reciclables. Estos métodos no solo mejoran el rendimiento, sino que también reducen el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-Amino-6-etil-2-metilquinolina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o gas hidrógeno en presencia de un catalizador.
Sustitución: Se utilizan reactivos como haluros de alquilo, haluros de arilo y tioles en diversas condiciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen N-óxidos de quinolina, quinolinas sustituidas y derivados de quinolina reducidos .
Aplicaciones Científicas De Investigación
La 4-Amino-6-etil-2-metilquinolina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinolina más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente por sus actividades antimaláricas y antivirales.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de la 4-Amino-6-etil-2-metilquinolina implica su interacción con varios objetivos moleculares. En los sistemas biológicos, puede inhibir enzimas o interferir con la síntesis de ADN, lo que lleva a sus efectos antimicrobianos y anticancerígenos. El anillo de quinolina del compuesto le permite intercalarse con el ADN, interrumpiendo el proceso de replicación .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Amino-2-metilquinolina
- 4-Aminoquinaldina
- 2-Metil-4-quinolinamina
Singularidad
La 4-Amino-6-etil-2-metilquinolina es única debido a la presencia de grupos etil y metil en el anillo de quinolina, lo que puede influir en su reactividad química y actividad biológica. Esta singularidad estructural lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
948293-17-2 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
6-ethyl-2-methylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3,(H2,13,14) |
Clave InChI |
JOIAGNLOWNFMRY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C(N=C2C=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11907314.png)


![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907338.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11907345.png)
![4-[(1R)-1-aminoethyl]naphthalen-1-ol](/img/structure/B11907349.png)
![Spiro[cyclobutane-1,3'-indoline]-2',3-dione](/img/structure/B11907352.png)

![furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11907371.png)


![6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline](/img/structure/B11907392.png)
